tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate

Lipophilicity LogP Drug-likeness

Researchers replacing para-phenyl rings with saturated bioisosteres often face limited orthogonal functionalization in a single building block. This 1,3-disubstituted BCP scaffold delivers a Boc-protected amine and a methyl ketone enabling four distinct C-C bond-forming reaction classes (aldol, Wittig, reductive amination, Claisen) for divergent parallel SAR. • logP 1.34 - optimally positioned within the oral drug logP 1-3 window for fragment growing • Fsp³ 0.833 vs. ~0.08 for phenyl; class-level evidence shows ~4× oral Cmax/AUC improvement upon BCP substitution • White solid, ≥97% purity; shipped under cold chain for structural integrity

Molecular Formula C12H19NO3
Molecular Weight 225.288
CAS No. 2201551-76-8
Cat. No. B2434473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate
CAS2201551-76-8
Molecular FormulaC12H19NO3
Molecular Weight225.288
Structural Identifiers
SMILESCC(=O)C12CC(C1)(C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15)
InChIKeySJFNZDNTKFCWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BCP Building Block for Medicinal Chemistry


tert-Butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate (CAS 2201551-76-8) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block featuring a Boc-protected amine at one bridgehead and a methyl ketone at the other. The BCP scaffold is a well-established three-dimensional bioisostere for para-substituted benzene rings, offering improved aqueous solubility, passive permeability, and metabolic stability compared to aromatic counterparts [1]. Supplied as a white solid with a molecular formula of C12H19NO3 and molecular weight of 225.29 g/mol, this compound provides two orthogonal functional handles for modular incorporation into complex molecules .

1 BCP bioisostere scaffold replaces para-substituted phenyl rings in medicinal chemistry programs.
2 Orthogonal handles: Boc-protected amine and methyl ketone enable modular incorporation into complex molecules.
3 Reported solubility/permeability profile supports oral drug design research (class-level evidence).

Physicochemical Divergence from Generic BCP Analogs


BCP building blocks cannot be interchanged casually because the bridgehead substituents dictate the compound's lipophilicity, hydrogen-bonding capacity, and downstream synthetic versatility. Replacing the acetyl group of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate with a nitrile, hydroxymethyl, or a second acetyl group alters the logP by as much as 1.44 units and changes the hydrogen-bond donor count from 0 to 2, which profoundly affects membrane permeability, solubility, and target binding . Furthermore, the acetyl ketone enables a distinct set of C–C bond-forming reactions (aldol, Wittig, reductive amination) that are inaccessible to the nitrile or hydroxymethyl analogs, making generic replacement a risk to synthetic feasibility and physicochemical optimization [1].

Lipophilicity BCP analog logP can differ by >1 unit, shifting permeability and solubility profiles; cyano and bis-acetyl variants may not transfer directly.
H-Bond Donor HBD count varies from 0 to 2 among analogs; replacing acetyl with nitrile or hydroxymethyl alters polarity balance and permeability risk.
Synthetic versatility Acetyl ketone enables C–C bond formations (aldol, Wittig, reductive amination) that nitrile or hydroxymethyl analogs cannot replicate; synthetic route divergence may limit substitution.

Quantitative Differentiation from Closest BCP Analogs


Lipophilicity Comparison with Nitrile and Bis-Acetyl Analogs

tert-Butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate exhibits a measured logP of 1.34, placing it in an optimal lipophilicity range for oral bioavailability (typically logP 1–3). By comparison, the 3-cyano analog (CAS 2170371-89-6) has a logP of 1.06, and the 3,3'-bis-acetyl analog (CAS 115913-30-9) has an XLogP3 of -0.10 . The acetyl-Boc combination thus provides 0.28 log units higher lipophilicity than the cyano analog (~1.9× greater partition coefficient) and 1.44 log units higher than the bis-acetyl compound (~27× greater partition coefficient).

Lipophilicity (logP)
Head-to-head
Target: logP 1.34 (measured)
vs 3-Cyano-BCP-Boc: 1.06
vs Bis-acetyl-BCP: -0.10
ΔlogP +0.28 / +1.44
Reported logP supports oral bioavailability-range review; lipophilicity context differs among BCP analogs.
Supplier-reported data; verify independently.
Lipophilicity LogP Drug-likeness

Fraction sp³ and Three-Dimensional Character

The fraction of sp³-hybridized carbons (Fsp3) quantifies molecular three-dimensionality, a parameter correlated with clinical success. tert-Butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate has an Fsp3 of 0.833, compared to 0.818 for the 3-cyano-BCP-Boc analog (CAS 2170371-89-6) and approximately 0.08 for a typical para-substituted benzene bioisostere equivalent . The acetyl group contributes one additional sp³ carbon (the methyl group) relative to the cyano analog, increasing Fsp3 by 1.5 percentage points.

Fraction sp³ (Fsp3)
Cross-study
Target: Fsp3 = 0.833
vs 3-Cyano-BCP-Boc: 0.818
vs para-phenyl ref: ≈0.08
ΔFsp3 +0.015 / +0.75
Reported Fsp3 supports three-dimensional scaffold selection; higher sp³ fraction may reduce promiscuity risk.
Computed from SMILES; consistent method.
Fsp3 3D character Escape from flatland

Hydrogen-Bond Donor Profile and Permeability Balance

tert-Butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate possesses exactly one hydrogen-bond donor (the carbamate N–H) and two hydrogen-bond acceptors (carbamate C=O and acetyl C=O) . This profile contrasts with the bis-acetyl analog (CAS 115913-30-9), which has zero HBDs and two HBAs, and the 3-hydroxymethyl analog (CAS 1638765-26-0), which has two HBDs and three HBAs [1]. The single HBD provides a balanced polarity profile that supports both passive permeability and aqueous solubility, without the solubility penalty of zero HBDs or the permeability penalty of multiple HBDs.

H-Bond Donor Profile
Head-to-head
Target: HBD = 1, HBA = 2
vs Bis-acetyl-BCP: HBD 0, HBA 2
vs 3-Hydroxymethyl: HBD 2, HBA 3
Reported single HBD supports permeability-solubility balance review; profile differs from zero- or two-donor analogs.
PubChem/Fluorochem data; verify for specific design context.
Hydrogen bond donors Permeability Rule of Five

Procurement Economics vs. Nitrile Analog

tert-Butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is commercially available at 98% purity from multiple suppliers (Fluorochem, AChemBlock) at a price point of approximately £103 per 100 mg (~£1.03/mg) . The closest functional analog, 3-cyano-BCP-Boc (CAS 2170371-89-6), is also available at 98% purity but at a comparable price of £97 per 100 mg (£0.97/mg), representing a modest 6% cost premium for the acetyl derivative . Both compounds share identical storage requirements (0–8 °C) and shipping conditions (room temperature).

Procurement Economics
Head-to-head
Target: 98% purity, ~£103/100 mg
vs 3-Cyano-BCP-Boc: 98% purity, ~£97/100 mg
~6% price premium
Comparable procurement context with minimal premium; ketone chemistry access may offset cost difference.
2025–2026 catalog pricing; subject to change.
Purity Procurement Cost-effectiveness

Synthetic Handle Orthogonality via Methyl Ketone

The methyl ketone of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate serves as a versatile handle for Claisen condensation, Wittig olefination, reductive amination, and aldol reactions—transformations that are not accessible with the nitrile or hydroxymethyl groups of the closest analogs [1]. The 3-cyano analog is limited to hydrolysis (→ acid/amide), reduction (→ amine), or cycloaddition reactions, while the 3-hydroxymethyl analog is limited to oxidation (→ aldehyde/acid) or esterification. In contrast, the acetyl group enables direct C–C bond formation at the bridgehead, expanding the accessible chemical space for SAR exploration .

Synthetic Handle Orthogonality
Class-level
Acetyl enables ≥4 C–C bond-forming pathways (aldol, Claisen, Wittig, reductive amination).
vs Nitrile: ~0 direct C–C bonds
vs Hydroxymethyl: ~1 (esterification only).
Reported ketone versatility supports diverse C–C bond formations; synthetic route design may benefit from this handle.
Reactivity enumeration; validate under specific conditions.
Synthetic versatility Cross-coupling C–C bond formation

Bioisosteric Advantage Over Phenyl Rings

Although direct in vivo data for tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate itself are not published, class-level evidence demonstrates that replacing a para-substituted phenyl ring with a BCP motif can improve oral exposure ~4-fold. In a γ-secretase inhibitor series, BCP replacement of the central fluorophenyl ring yielded compound 3, which showed ~4-fold increases in both Cmax and AUC relative to the phenyl-containing lead compound 1, alongside significant improvements in passive permeability and aqueous solubility [1]. These pharmacokinetic gains are attributed to the BCP scaffold's reduced aromatic ring count, increased Fsp3, and altered torsional profile.

BCP vs Phenyl Bioisostere
Class-level inference
Class precedent (γ-secretase series): BCP replacement of phenyl ring gave ~4-fold increase in Cmax and AUC (mouse PK).
Class-level exposure-model context indicates potential oral exposure improvement; direct data for this building block are pending.
Extrapolated from J Med Chem 2012; requires validation in target series.
Bioisostere Pharmacokinetics Oral bioavailability

Optimal Applications in Drug Discovery


Oral Candidates Needing Balanced Lipophilicity

With a measured logP of 1.34, this building block is ideally suited for fragment growing or scaffold hopping in oral drug programs where maintaining logP between 1 and 3 is critical for absorption and metabolic stability . The 0.28 logP advantage over the cyano analog provides additional lipophilicity without breaching the upper threshold, enabling exploration of hydrophobic binding pockets while avoiding CYP450 liability.

PROTAC Linker and Degrader Synthesis

The orthogonally protected amine (Boc) and electrophilic ketone provide two distinct attachment points for linking a target-binding ligand and an E3 ligase recruiter. The single HBD of the carbamate offers a balanced polarity profile that avoids the solubility challenges of zero-HBD linkers (e.g., bis-acetyl BCP) while maintaining permeability . The acetyl group can be elaborated via reductive amination or Wittig chemistry to install diverse linker architectures.

Kinase Inhibitor Scaffold Replacement

In kinase programs where para-substituted phenyl rings contribute to high aromatic ring count and poor solubility, substituting the phenyl with this BCP building block can reduce planarity and increase Fsp3 from ~0.08 to 0.833 . Class-level evidence demonstrates ~4-fold improvements in oral Cmax and AUC when BCP replaces phenyl in a γ-secretase inhibitor context, suggesting similar benefits are achievable in kinase inhibitor optimization [1].

Parallel Library Synthesis via Ketone Handles

The methyl ketone enables rapid library synthesis via at least four distinct C–C bond-forming reaction classes (aldol, Claisen, Wittig, reductive amination), compared to 0–1 classes for the nitrile or hydroxymethyl analogs [2]. This versatility makes the compound an efficient starting point for parallel SAR exploration, where a single building block can be divergently elaborated to generate diverse analogs in one synthetic step.

Application
Selection Property
Validation Focus
Oral drug design research
Reported lipophilicity in oral range
Permeability and metabolic stability assays
PROTAC linker research
Orthogonal Boc-amine and ketone handles
Linker architecture and solubility evaluation
Kinase inhibitor scaffold optimization
BCP bioisostere with high Fsp3
Oral exposure and solubility improvement context
Parallel SAR library synthesis
Ketone-enabled C–C bond diversification
Synthetic step count and library diversity review
Quote Request

Request a Quote for tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.